molecular formula C32H29ClN2O5S B404831 ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B404831
M. Wt: 589.1g/mol
InChI Key: WSRJMOFDWOIXQS-IMRQLAEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, substituted with various functional groups such as benzyloxy, ethoxy, and chlorophenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, condensation, and esterification reactions. Common reagents used in these reactions include ethyl chloroformate, benzyl alcohol, and 4-chlorobenzaldehyde. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions include various substituted thiazolopyrimidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes or proteins involved in the metabolic pathways of pathogens, leading to their suppression or eradication. Molecular docking studies have shown that the compound can bind to active sites of enzymes, disrupting their normal function .

Comparison with Similar Compounds

Ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

The uniqueness of ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-5-(4-CHLOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C32H29ClN2O5S

Molecular Weight

589.1g/mol

IUPAC Name

ethyl (2Z)-5-(4-chlorophenyl)-2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C32H29ClN2O5S/c1-4-38-26-17-22(11-16-25(26)40-19-21-9-7-6-8-10-21)18-27-30(36)35-29(23-12-14-24(33)15-13-23)28(31(37)39-5-2)20(3)34-32(35)41-27/h6-18,29H,4-5,19H2,1-3H3/b27-18-

InChI Key

WSRJMOFDWOIXQS-IMRQLAEWSA-N

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)Cl)OCC5=CC=CC=C5

Origin of Product

United States

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